molecular formula C15H10ClFN2O3 B5852960 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide

3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide

Cat. No. B5852960
M. Wt: 320.70 g/mol
InChI Key: ZBRXTZOCAOLDAE-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing inflammation. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its fluorescent properties, which allow for easy detection and visualization, and its potential as a versatile building block for designing new materials. However, 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, including further studies on its potential use as an anticancer agent, its role in protein aggregation and neurodegenerative diseases, and its potential as a building block for designing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide and its potential toxicity.

Synthesis Methods

3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitrobenzene in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitroaniline in the presence of triethylamine and catalytic amounts of p-toluenesulfonic acid.

Scientific Research Applications

3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein aggregation and as a potential anticancer agent. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been studied for its potential use in organic solar cells and as a building block for designing new materials with unique properties.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXTZOCAOLDAE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.